molecular formula C21H23FN6O B2633048 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291834-21-3

4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2633048
CAS RN: 1291834-21-3
M. Wt: 394.454
InChI Key: OLTKRJYVFMPPDS-UHFFFAOYSA-N
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Description

The compound “4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also includes a 1,2,3-triazole ring, which is a type of heterocyclic amine.


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For instance, the piperazine ring could undergo N-alkylation. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles at the C-5 position .

Scientific Research Applications

Anticancer Properties and Enzyme Inhibition

Certain mono Mannich bases with piperazine structures have shown promising anticancer properties and have also been evaluated for their inhibitory effects on carbonic anhydrase enzymes, showing lower inhibition values compared to a reference compound, AZA (Tuğrak et al., 2019). Additionally, hybrid molecules incorporating penicillanic or cephalosporanic acid moieties with piperazine derivatives have been synthesized and tested for various biological activities, including antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Synthesis Techniques and Biological Potential

The synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus has been explored using various techniques, including conventional, microwave, and ultrasound irradiation, leading to compounds with notable antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities (Mermer et al., 2018).

Drug Synthesis

Flunarizine, a drug used to treat migraines, dizziness, vestibular disorders, and epilepsy, involves a piperazine structure in its synthesis, highlighting the significance of piperazine derivatives in pharmaceutical applications (Shakhmaev et al., 2016).

Antitumor Activity

Notably, a series of 1,2,4-triazole Schiff bases containing a piperazine group demonstrated promising inhibitory activity against tumor cells in biological assays, emphasizing the potential of these compounds in cancer research (Ding et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists for certain neurotransmitter receptors .

properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-(2-fluoroanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O/c1-14-7-8-15(2)18(13-14)27-9-11-28(12-10-27)21(29)19-20(25-26-24-19)23-17-6-4-3-5-16(17)22/h3-8,13,19-20,23-26H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRZOKBWOANGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine

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